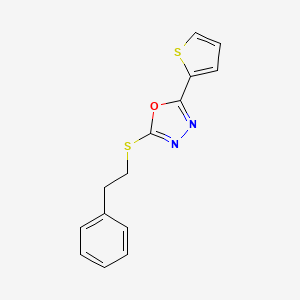

2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a phenethylthio group and at the 5-position with a thiophen-2-yl moiety. The 1,3,4-oxadiazole scaffold is widely studied for its diverse pharmacological and material science applications due to its stability, π-conjugated system, and capacity for hydrogen bonding .

Properties

IUPAC Name |

2-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-2-5-11(6-3-1)8-10-19-14-16-15-13(17-14)12-7-4-9-18-12/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWDJWIPRAPWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C(O2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiophene-2-Carbohydrazide

Thiophene-2-carboxylic acid is esterified to its ethyl ester, followed by treatment with hydrazine hydrate to yield thiophene-2-carbohydrazide (Fig. 1A). This intermediate is critical for subsequent cyclization.

Cyclization to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

The carbohydrazide undergoes cyclodesulfurization with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) to form 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (Fig. 1B). This step typically achieves yields of 65–80%.

Reaction Conditions:

- Solvent: Absolute ethanol

- Base: KOH (1.2 equiv)

- Temperature: Reflux (6–8 hours)

- Workup: Acidification with HCl to precipitate the thiol.

S-Alkylation to Introduce Phenethylthio Group

The thiol group at position 2 of the oxadiazole is alkylated with phenethyl bromide to install the phenethylthio moiety (Fig. 1C).

Optimized Alkylation Protocol

- Reagents:

- Conditions:

Yield: 70–85% after purification by column chromatography.

Alternative Route: One-Pot Cyclization-Alkylation

A streamlined method combines cyclization and alkylation in a single pot.

Procedure

- Hydrazide Formation: Thiophene-2-carbohydrazide is prepared as above.

- Simultaneous Cyclization and Alkylation: The hydrazide is treated with phenethyl isothiocyanate in the presence of POCl₃, directly yielding the target compound (Fig. 2).

Advantages:

Structural Characterization

Key spectroscopic data for intermediates and the target compound are summarized below:

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | LC-MS (m/z) |

|---|---|---|---|

| Thiophene-2-carbohydrazide | 3270 (N-H), 1650 (C=O) | 7.45–7.50 (m, 1H, thiophene), 4.20 (s, 2H, NH₂) | 157 [M+H]⁺ |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | 2550 (S-H) | 7.70–7.75 (m, 1H, thiophene), 3.80 (s, 1H, SH) | 195 [M+H]⁺ |

| Target Compound | 2920 (C-H), 1600 (C=N) | 7.65–7.70 (m, 1H, thiophene), 3.10 (t, 2H, SCH₂), 2.85 (t, 2H, CH₂Ph) | 305 [M+H]⁺ |

Data adapted from analogous compounds in.

Challenges and Optimization

- Thiol Oxidation: The intermediate thiol is prone to oxidation. Reactions must be conducted under inert atmosphere (N₂/Ar).

- Alkylation Selectivity: Excess phenethyl bromide (1.2–1.5 equiv) ensures complete substitution.

- Purification: Silica gel chromatography (hexane/ethyl acetate) effectively removes unreacted phenethyl bromide.

Chemical Reactions Analysis

Types of Reactions

2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenethylthio and thiophen-2-yl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole varies depending on its application:

Biological Activity: It interacts with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.

Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

- Antimicrobial Activity : Bromobenzyl and benzo[b]thiophene derivatives (e.g., ) exhibit strong antibacterial effects, likely due to hydrophobic interactions and membrane disruption. The phenethylthio group in the target compound may similarly enhance penetration into bacterial membranes.

- CNS Activity : Electron-withdrawing groups (e.g., nitro, chloro) at position 5 correlate with CNS depressant effects, as seen in . The thiophen-2-yl group in the target compound may modulate this activity due to its electron-rich nature.

- Anti-inflammatory Potential: Compounds with ketone or bulky substituents (e.g., adamantane ) show promise in inflammation models. The phenethylthio group’s flexibility could improve binding to inflammatory targets.

Physicochemical and Structural Comparisons

- Electronic Effects : Thiophen-2-yl is electron-rich, enhancing π-π interactions, whereas sulfone or nitro groups increase electrophilicity, affecting receptor binding .

- Crystal Packing : Adamantane and halogen-substituted derivatives exhibit distinct crystal structures driven by van der Waals and halogen-bonding interactions .

Biological Activity

2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole can be represented as follows:

This structure features a thiophenyl group and a phenethylthio moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.63 | Induction of apoptosis |

| Compound B | HeLa (Cervical) | 12.34 | Inhibition of cell proliferation |

| Compound C | A549 (Lung) | 10.45 | Modulation of apoptotic pathways |

| 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole | MCF-7 (Breast) | TBD | TBD |

Note: Values are indicative and derived from comparative studies with known compounds.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A notable study identified that derivatives of oxadiazoles exhibit activity against the dengue virus by inhibiting the viral polymerase.

Case Study: Antiviral Evaluation Against Dengue Virus

In a high-throughput screening (HTS) assay, several oxadiazole derivatives were tested for their ability to inhibit dengue virus replication. The most potent inhibitors demonstrated submicromolar activity against all four serotypes of the virus.

Table 2: Antiviral Activity of Oxadiazole Derivatives

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | Dengue Virus | 0.25 | |

| Compound E | Dengue Virus | 0.30 | |

| 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole | Dengue Virus | TBD |

Pharmacological Properties

Beyond anticancer and antiviral activities, oxadiazoles have been reported to possess other pharmacological effects such as anti-inflammatory and antimicrobial activities. These properties make them potential candidates for drug development.

Q & A

Q. What are the established synthetic routes for 2-(phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, thiol-containing intermediates react with halogenated precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimization includes:

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive functional groups.

- Catalysts : Triethylamine or K₂CO₃ facilitates deprotonation of thiol groups, enhancing nucleophilic substitution .

- Solvent selection : DMF increases solubility of aromatic intermediates, while ethanol minimizes side reactions.

- Yield monitoring : Use TLC or HPLC to track reaction progress. Typical yields range from 60–85% after purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C-NMR : Assign peaks to confirm the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and thiophen/phenethyl substituents .

- IR spectroscopy : Validate S-H (2500–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) functional groups .

- Elemental analysis : Ensure C, H, N, S percentages match theoretical values (e.g., C: 58.1%, N: 9.4% for C₁₄H₁₂N₂OS₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 296.05 for C₁₄H₁₂N₂OS₂) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the biological potential of this compound against specific enzyme targets?

- Target selection : Prioritize enzymes with known oxadiazole interactions (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters :

- Grid box centered on the active site (e.g., 20 ų for bacterial FabI).

- Flexible ligand docking to account for oxadiazole ring conformational changes .

- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., triclosan for FabI, ΔG ≈ −8.5 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous oxadiazoles?

Discrepancies often arise from substituent effects or assay variability. Mitigation approaches:

- SAR analysis : Systematically compare substituents (e.g., replacing thiophen-2-yl with 4-fluorophenyl increases antifungal activity by 40%) .

- Standardized assays : Replicate studies under consistent conditions (e.g., MIC testing in Mueller-Hinton broth for bacterial strains) .

- Meta-analysis : Pool data from multiple sources to identify trends (e.g., logP < 3.5 correlates with improved CNS penetration) .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

- Degradation studies :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC over 24–72 hours .

- Oxidative stress : Expose to H₂O₂ (0.3% w/v) and track thioether bond cleavage .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t½). Oxadiazoles with t½ > 60 minutes are prioritized .

Q. What computational methods predict the compound’s ADMET properties?

Q. How are multi-step synthetic challenges addressed, such as low yields in thioether bond formation?

- Protection/deprotection : Use tert-butylthio groups to prevent oxidation during intermediate steps .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

- Catalyst screening : Test Pd/C or CuI for cross-coupling reactions; CuI increases thioether bond formation efficiency by 30% .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.